molecular formula C20H21Cl2N3O4S B4961992 1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide

1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide

Cat. No.: B4961992
M. Wt: 470.4 g/mol
InChI Key: OYTCLVNWTFWWSS-UHFFFAOYSA-N
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Description

1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonyl group, and dichloroanilino substituents. Its multifaceted nature makes it a subject of interest in medicinal chemistry, organic synthesis, and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichloroaniline Intermediate: This step involves the chlorination of aniline to produce 2,5-dichloroaniline.

    Introduction of the Benzenesulfonyl Group: The 2,5-dichloroaniline is then reacted with benzenesulfonyl chloride in the presence of a base, such as pyridine, to form N-(benzenesulfonyl)-2,5-dichloroaniline.

    Acetylation: The N-(benzenesulfonyl)-2,5-dichloroaniline is acetylated using acetic anhydride to introduce the acetyl group.

    Formation of the Piperidine Derivative: Finally, the acetylated intermediate is reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. The dichloroanilino moiety may enhance the compound’s binding affinity and specificity for its target enzymes. Additionally, the piperidine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-2,5-dichloroaniline: This compound shares the benzenesulfonyl and dichloroanilino groups but lacks the piperidine ring.

    Piperidine-4-carboxamide: This compound contains the piperidine ring and carboxamide group but lacks the benzenesulfonyl and dichloroanilino substituents.

    N-(benzenesulfonyl)-piperidine-4-carboxamide: This compound includes the benzenesulfonyl and piperidine-4-carboxamide groups but lacks the dichloroanilino substituents.

Uniqueness

1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzenesulfonyl and dichloroanilino groups enhances its potential as an enzyme inhibitor, while the piperidine ring provides additional binding interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O4S/c21-15-6-7-17(22)18(12-15)25(30(28,29)16-4-2-1-3-5-16)13-19(26)24-10-8-14(9-11-24)20(23)27/h1-7,12,14H,8-11,13H2,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCLVNWTFWWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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